2,3-Dihydro-1-benzofuran-3-carboxylic acid
Overview
Description
2,3-Dihydro-1-benzofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This compound is characterized by a benzofuran ring system with a carboxylic acid functional group at the third position.
Synthetic Routes and Reaction Conditions:
Oxidation Method: One common method for synthesizing this compound involves the oxidation of furan-2-carboxylic acid using potassium permanganate.
Redox Reactions: Another approach involves redox reactions where specific reagents are used to achieve the desired transformation.
Industrial Production Methods:
- Industrial production methods for this compound often involve large-scale oxidation processes using efficient oxidizing agents like potassium permanganate. These methods are optimized for high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which are essential for modifying its structure and enhancing its biological activity.
Reduction: Reduction reactions can be used to convert the carboxylic acid group into other functional groups, such as alcohols or aldehydes.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .
Pharmacokinetics
The compound has a predicted density of 1347±006 g/cm3, a melting point of 116-118°C, and a boiling point of 3405±310°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interaction with its cellular targets and its impact on various biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydro-1-benzofuran-3-carboxylic acidFor example, the compound is relatively stable at room temperature but may decompose at higher temperatures .
Biochemical Analysis
Cellular Effects
Some benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 340.5±31.0 °C (Predicted) and a flash point of 144.317°C .
Metabolic Pathways
Benzofuran compounds are known to be involved in various metabolic pathways .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anti-tumor and anti-viral properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- Benzofuran-2-carboxylic acid
- Benzothiophene derivatives
Comparison:
- 2,3-Dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,3-Dihydro-1-benzofuran-2-carboxylic acid , it has a different position of the carboxylic acid group, leading to variations in reactivity and biological activityBenzothiophene derivatives share a similar core structure but contain sulfur instead of oxygen, resulting in different electronic properties and potential applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIFJUFOAYMXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340201 | |
Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-55-9 | |
Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3-Dihydrobenzofuran-3-carboxylic acid synthesized in the laboratory?
A: One efficient synthetic route involves an intramolecular C-H insertion reaction. An aryldiazoester containing a chiral auxiliary is treated with a catalytic amount of Rh2(R-DOSP)4. This reaction yields optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters in high yield and selectivity.
Q2: Where does 2,3-Dihydrobenzofuran-3-carboxylic acid occur naturally?
A: This compound is found as a ferulic acid dehydrodimer in the cell walls of various plants. It forms through the oxidative coupling of ferulate esters, specifically through an 8-5' radical coupling. Researchers have identified this compound in significant amounts in rye bran, with concentrations being significantly higher in the bran fraction compared to the starchy endosperm.
Q3: What is the significance of micelles in the synthesis of 2,3-Dihydrobenzofuran-3-carboxylic acid?
A: Research shows that micellar solutions, particularly those formed by quaternary ammonium salts like hexadecyltrimethylammonium hydroxide, can influence the regioselectivity of ferulic acid dimerization. Using a biomimetic peroxidase-H2O2 system in these micellar solutions allows for the synthesis of specific regioisomers of ferulic acid dehydrodimers, including trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid. This method not only offers a novel synthetic route but also provides insights into the regiospecificity of these compounds' formation in biological systems.
Q4: Has 2,3-Dihydrobenzofuran-3-carboxylic acid demonstrated any potential for biological activity?
A: While research on this specific compound is ongoing, studies have shown that dihydrobenzofuran derivatives isolated from the ethnomedicinal plant Polygonum barbatum exhibit anticancer properties. This finding suggests that further investigation into the biological activities of 2,3-Dihydrobenzofuran-3-carboxylic acid, particularly in the context of cancer, is warranted.
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